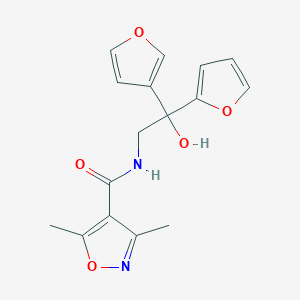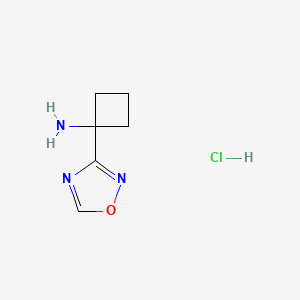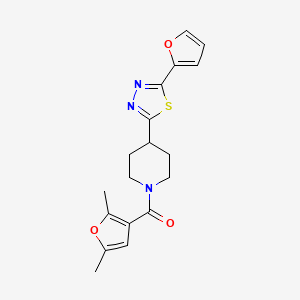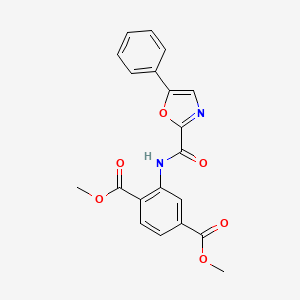![molecular formula C11H21ClN2O3 B2617548 Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 335621-00-6](/img/structure/B2617548.png)
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Descripción general
Descripción
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (TBODC) is a novel cyclic organic compound with a wide range of applications in various fields of science. TBODC is a versatile and powerful compound that can be used in the synthesis of various organic compounds and as a reagent in various laboratory experiments. TBODC is a highly stable compound with a low melting point and high solubility in water, making it an ideal reagent for many laboratory experiments.
Aplicaciones Científicas De Investigación
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has a wide range of applications in scientific research. It is used as a reagent in various laboratory experiments, such as in the synthesis of various organic compounds, in the synthesis of polymers, and in the synthesis of various pharmaceuticals. In addition, this compound has been used in the development of various analytical techniques, such as in the analysis of proteins and in the development of various chromatographic methods.
Mecanismo De Acción
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a highly reactive compound and as such, its mechanism of action is not well understood. However, it is believed that this compound reacts with other compounds through a series of electron transfer reactions, resulting in the formation of new compounds.
Biochemical and Physiological Effects
This compound has been used in the study of various biochemical and physiological processes. It has been used to study the effects of various compounds on the activity of enzymes and other proteins, as well as the effects of various compounds on the growth and metabolism of cells. In addition, this compound has been used in the study of various physiological processes, such as the absorption and metabolism of drugs and other compounds in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride in laboratory experiments has several advantages. It is a highly stable compound with a low melting point and high solubility in water, making it an ideal reagent for many laboratory experiments. In addition, this compound is a highly reactive compound, making it ideal for the synthesis of various organic compounds and for the development of various analytical techniques. However, this compound is also a highly toxic compound and as such, it should be handled with extreme caution in laboratory experiments.
Direcciones Futuras
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a versatile and powerful compound with a wide range of applications in various fields of science. As such, there are numerous potential future directions for the use of this compound. For example, this compound could be used in the development of new analytical techniques and in the synthesis of new drugs and other compounds. In addition, this compound could be used in the study of various biochemical and physiological processes, such as the absorption and metabolism of drugs and other compounds in the body. Finally, this compound could be used in the development of new polymers and other materials with unique properties.
Propiedades
IUPAC Name |
tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-6-8-4-12-5-9(7-13)15-8;/h8-9,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVZEXFJJIKYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2617468.png)
![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)
![4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline](/img/structure/B2617473.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2617476.png)
![6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2617477.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2617478.png)
![2-[6-ethyl-4-oxo-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2617479.png)


